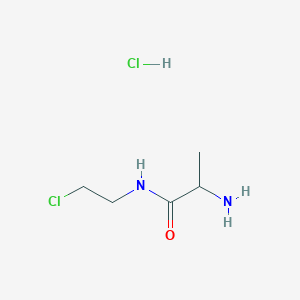

2-amino-N-(2-chloroethyl)propanamide;hydrochloride

Description

2-Amino-N-(2-chloroethyl)propanamide hydrochloride is a synthetic amide derivative characterized by a chloroethyl substituent on the nitrogen atom. Its molecular formula is C₅H₁₁Cl₂N₂O, with a molecular weight of 199.07 g/mol. This structure is pivotal in medicinal chemistry, particularly in prodrug design or as an intermediate in synthesizing antitumor agents, where the chloroethyl group can facilitate DNA cross-linking .

Properties

CAS No. |

91159-31-8 |

|---|---|

Molecular Formula |

C5H12Cl2N2O |

Molecular Weight |

187.06 g/mol |

IUPAC Name |

2-amino-N-(2-chloroethyl)propanamide;hydrochloride |

InChI |

InChI=1S/C5H11ClN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |

InChI Key |

NUAQSMADEISQBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCCCl)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-amino-N-(2-chloroethyl)propanamide hydrochloride typically involves:

- Formation of the propanamide backbone.

- Introduction of the 2-chloroethyl substituent via chlorination or substitution reactions.

- Conversion to the hydrochloride salt form by treatment with hydrogen chloride.

The process often requires careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity.

Chlorination and Hydrolysis Approach

A notable method adapted from related melphalan hydrochloride synthesis (a structurally related compound) involves:

Chlorination Step : Using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) at elevated temperatures (85-90 °C) to introduce the chloroethyl group onto the amide precursor.

Hydrolysis and Deprotection : Treatment with concentrated hydrochloric acid to hydrolyze protecting groups and form the hydrochloride salt.

Purification : Cooling the reaction mixture, washing with organic solvents (e.g., dichloromethane), adjusting pH to acidic range (0.3 to 1.2), and extraction into organic solvents to isolate high-purity hydrochloride salt.

Drying and Isolation : Distillation of solvents under controlled temperature (25-65 °C) to yield the final product with purity greater than 99.5%, minimizing impurities such as hydroxy derivatives and dimers.

This method ensures minimal formation of free base and by-products, yielding a stable hydrochloride salt suitable for pharmaceutical use.

Salt Formation by Acid Treatment

An alternative and complementary method involves:

- Dissolving the free base or intermediate amine compound in an organic solvent or aqueous medium.

- Bubbling or adding hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.

- Stirring at controlled temperatures (0-35 °C) for several hours (e.g., 10-12 hours) to ensure complete conversion.

- Cooling and filtering the precipitated hydrochloride salt.

- Washing and drying under vacuum to obtain a white or off-white solid product with high yield (typically 66-100% depending on conditions).

This method is widely used due to its simplicity and efficiency in producing stable salt forms of amine-containing compounds.

Reaction Conditions and Yields

Purification and Characterization

Purification : Post-reaction mixtures are typically purified by filtration, washing with organic solvents (ethyl acetate, dichloromethane), and drying under vacuum or controlled temperature ovens.

Characterization : The product is characterized by NMR spectroscopy (1H NMR, sometimes 19F NMR for related compounds), HPLC-MS for purity, and melting point analysis. The hydrochloride salt shows characteristic proton shifts for amide and amino groups confirming structure.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloroethyl)propanamide;hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroethyl group.

Oxidation and Reduction Reactions: The amino group in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding amides and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.

Major Products Formed

The major products formed from these reactions include substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-N-(2-chloroethyl)propanamide;hydrochloride has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical agents and intermediates.

Biological Research: It is employed in studies related to enzyme inhibition, protein modification, and other biochemical processes.

Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloroethyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications in their structure and function. This reactivity makes the compound useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below summarizes key structural variants and their properties:

Key Observations:

- Aromatic vs. Aliphatic Substituents : Tocainide HCl and L-alanine-p-nitroanilide HCl feature aromatic substituents, which may improve stability but reduce solubility in polar solvents.

- Heterocyclic Modifications : The dioxopiperidin group in introduces a rigid, polar heterocycle, likely improving target specificity in enzyme inhibition.

Antimicrobial Activity

- Pyrimidinone Derivatives: Compounds with morpholine or piperidine groups (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) exhibit potent activity against Staphylococcus aureus and Candida albicans .

Enzymatic Inhibition

- Acetylcholinesterase (AChE) Inhibitors : Chalcone-propanamide hybrids with piperidine/pyrrolidine groups exhibit AChE inhibition, relevant for Alzheimer’s disease research .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(2-chloroethyl)propanamide hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves nucleophilic substitution between 2-chloroethylamine hydrochloride and a propanamide derivative. Key steps include:

- Using sodium hydroxide as a base to deprotonate the amine group, facilitating nucleophilic attack on the chloroethyl moiety .

- Controlling temperature (e.g., 0–5°C) to minimize side reactions like hydrolysis of the chloroethyl group.

- Purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .

- Critical Parameters : Monitor pH (8–10) to balance reactivity and stability. Use FTIR or NMR to confirm intermediate formation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to identify amine (-NH2), chloroethyl (-CH2Cl), and amide (-CONH-) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C5H12ClN2O·HCl: 193.04 g/mol) .

- Purity Assessment :

- HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

- Solubility : The hydrochloride salt enhances water solubility due to ionic interactions. Conduct solubility tests in PBS (pH 7.4) at 25°C to determine working concentrations .

- Stability : Perform accelerated degradation studies under varying pH (3–9) and temperature (4–40°C). Monitor hydrolytic degradation of the chloroethyl group via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroethyl group in nucleophilic substitution reactions?

- Reaction Pathway : The chloroethyl group undergoes SN2 displacement due to its primary alkyl halide structure. Computational modeling (e.g., DFT) can predict transition states and activation energies .

- Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in hydroxide ions) to track substitution kinetics via kinetic isotope effect (KIE) studies .

Q. How can researchers resolve contradictions in reported byproducts during synthesis (e.g., oxidized or hydrolyzed derivatives)?

- Byproduct Analysis :

- GC-MS to detect volatile side products like ethylene glycol (from hydrolysis) .

- X-ray Crystallography to confirm unexpected crystalline byproducts (e.g., cyclic imines under basic conditions) .

- Mitigation Strategies : Optimize inert atmospheres (N2/Ar) to prevent oxidation and reduce hydrolysis .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., amine-binding GPCRs) to simulate binding affinities. Focus on the amino and amide groups as key pharmacophores .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

Q. How do structural modifications (e.g., replacing chloroethyl with hydroxyethyl) alter pharmacological activity?

- Comparative Studies : Synthesize analogs (e.g., 2-amino-N-(2-hydroxyethyl)propanamide) and test in vitro cytotoxicity (MTT assay) or receptor binding (SPR). Correlate electronic effects (Hammett σ constants) with activity trends .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.